2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 852436-74-9
VCID: VC4217385
InChI: InChI=1S/C22H21N5O3S/c1-3-30-16-10-8-15(9-11-16)22-25-24-19-12-13-21(26-27(19)22)31-14-20(28)23-17-6-4-5-7-18(17)29-2/h4-13H,3,14H2,1-2H3,(H,23,28)
SMILES: CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide

CAS No.: 852436-74-9

Cat. No.: VC4217385

Molecular Formula: C22H21N5O3S

Molecular Weight: 435.5

* For research use only. Not for human or veterinary use.

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide - 852436-74-9

Specification

CAS No. 852436-74-9
Molecular Formula C22H21N5O3S
Molecular Weight 435.5
IUPAC Name 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H21N5O3S/c1-3-30-16-10-8-15(9-11-16)22-25-24-19-12-13-21(26-27(19)22)31-14-20(28)23-17-6-4-5-7-18(17)29-2/h4-13H,3,14H2,1-2H3,(H,23,28)
Standard InChI Key VPRINXFMPXVKEM-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecule’s backbone consists of a triazolo[4,3-b]pyridazine system, a bicyclic structure merging a triazole ring (three nitrogen atoms) with a pyridazine moiety (two adjacent nitrogen atoms). This arrangement creates a planar, electron-deficient system conducive to π-π stacking interactions and hydrogen bonding . Key substituents include:

  • 4-Ethoxyphenyl group at position 3 of the triazole ring, contributing lipophilicity and steric bulk.

  • Thioether-linked acetamide chain at position 6, featuring a 2-methoxyphenyl terminal group that introduces hydrogen bond acceptor/donor sites .

The molecular formula is C₂₂H₂₁N₅O₃S (MW 435.5 g/mol), with a topological polar surface area of 116 Ų, suggesting moderate membrane permeability . XLogP3-AA calculations estimate a partition coefficient of 3.5, indicating preferential solubility in organic phases .

Spectroscopic and Crystallographic Data

While experimental crystallographic data remains unpublished, computational models predict a nearly coplanar arrangement between the triazolo-pyridazine core and the 4-ethoxyphenyl group, stabilized by conjugation. The thioacetamide side chain adopts a gauche conformation relative to the core, minimizing steric clashes .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a four-step sequence :

Stability and Reactivity

The compound demonstrates stability under ambient conditions but degrades upon prolonged UV exposure (>48 hours), forming sulfoxide derivatives. Reactivity screenings indicate susceptibility to nucleophilic attack at the pyridazine C-7 position, a site leveraged for further functionalization .

Pharmacological Profiling

In Silico Target Prediction

Molecular docking studies against kinase superfamilies reveal:

Target KinaseBinding Affinity (ΔG, kcal/mol)Putative Interaction Site
Cyclin-dependent kinase 2 (CDK2)-9.7ATP-binding pocket (Glu81, Leu83)
Glycogen synthase kinase-3β (GSK3β)-8.9Substrate groove (Arg141, Tyr134)
Aurora kinase A-8.2DFG motif (Asp274, Phe275)

These simulations suggest potential antiproliferative applications, though experimental validation is pending .

Enzymatic Inhibition Assays

Preliminary screenings against CDK2/cyclin E show IC₅₀ = 2.3 μM, comparable to roscovitine (IC₅₀ = 0.7 μM). Selectivity ratios against CDK1 (IC₅₀ = 18 μM) and CDK5 (IC₅₀ >50 μM) indicate kinase-specific binding .

Comparative Analysis with Structural Analogs

Modifying the aryl ether groups significantly alters bioactivity:

Analog StructureCDK2 IC₅₀ (μM)Solubility (μg/mL)LogP
2-Methoxyphenyl (this compound)2.3<1 (aqueous)3.5
2-Ethoxyphenyl 5.1<13.8
4-Methylpiperidinyl 8.912 (DMSO)2.7

The 2-methoxyphenyl variant exhibits optimal kinase inhibition, likely due to enhanced hydrogen bonding with CDK2’s Leu83 backbone .

Future Directions

Priority research areas include:

  • Cocrystallization studies with CDK2 to validate docking poses.

  • Proteome-wide selectivity profiling using kinome arrays.

  • Prodrug development via esterification of the acetamide group to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator